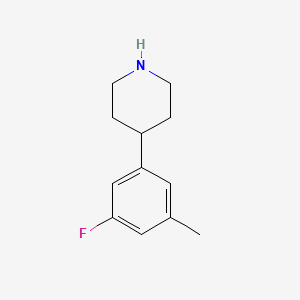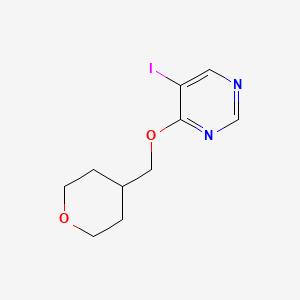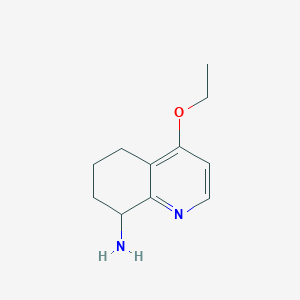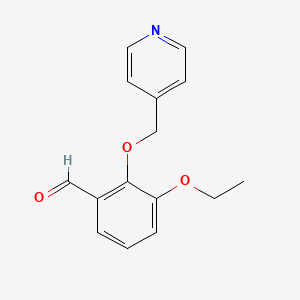
3-Ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído es un compuesto orgánico con la fórmula molecular C15H15NO3 y un peso molecular de 257.28 g/mol . Este compuesto se caracteriza por la presencia de un grupo etoxi, un grupo piridin-4-ilmetoxi y una unidad benzaldehído, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído generalmente involucra los siguientes pasos:
Materiales de Inicio: La síntesis comienza con materiales de inicio disponibles comercialmente, como 3-etoxi-benzaldehído y 4-piridinmetanol.
Condiciones de Reacción: La reacción generalmente se lleva a cabo en condiciones básicas utilizando una base como carbonato de potasio (K2CO3) en un solvente aprótico como dimetilformamida (DMF).
Procedimiento: El 3-etoxi-benzaldehído se hace reaccionar con 4-piridinmetanol en presencia de la base para formar el producto deseado a través de una reacción de sustitución nucleofílica.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído puede implicar:
Reactores a Gran Escala: Utilizando reactores a gran escala para manejar cantidades a granel de materiales de inicio.
Condiciones Optimizadas: Emplear condiciones de reacción optimizadas para maximizar el rendimiento y la pureza, como la temperatura y la presión controladas.
Purificación: Usando técnicas como recristalización o cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El grupo aldehído se puede reducir al alcohol correspondiente utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo etoxi se puede sustituir con otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: KMnO4 en medio ácido o básico.
Reducción: NaBH4 en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Oxidación: Ácido 3-etoxi-2-(piridin-4-ilmetoxi)benzoico.
Reducción: Alcohol 3-etoxi-2-(piridin-4-ilmetoxi)bencílico.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído depende de su aplicación específica:
Actividad Biológica: Puede interactuar con objetivos celulares como enzimas o receptores, lo que lleva a la modulación de vías biológicas.
Reacciones Químicas: El grupo aldehído es reactivo y puede formar diversos derivados a través de reacciones de adición o sustitución nucleofílicas.
Comparación Con Compuestos Similares
Compuestos Similares
3-Etoxi-benzaldehído: Carece del grupo piridin-4-ilmetoxi, lo que lo hace menos versátil en ciertas aplicaciones.
4-Piridinmetanol: Carece de la unidad benzaldehído, lo que limita su reactividad en reacciones específicas del aldehído.
Unicidad
3-Etoxi-2-(piridin-4-ilmetoxi)benzaldehído es único debido a la combinación de sus grupos funcionales, lo que le permite participar en una amplia gama de reacciones químicas y lo hace valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
3-ethoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C15H15NO3/c1-2-18-14-5-3-4-13(10-17)15(14)19-11-12-6-8-16-9-7-12/h3-10H,2,11H2,1H3 |
Clave InChI |
MAASMXMGNXRESM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1OCC2=CC=NC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


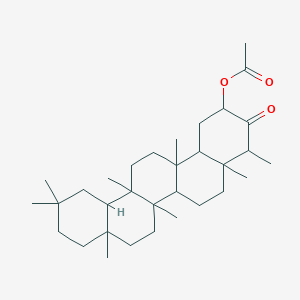

![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)

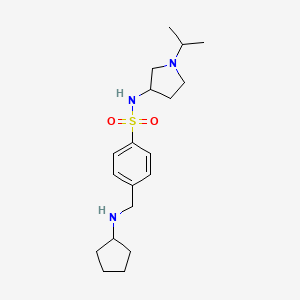
![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
